

Mephenytoin-d8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Mephenytoin-d8	
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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **Mephenytoin-d8**, a deuterated analog of Mephenytoin. This document outlines its chemical properties, analytical specifications, and its critical role as an internal standard in quantitative bioanalysis.

Mephenytoin-d8 is a stable isotope-labeled version of Mephenytoin, an anticonvulsant drug. The inclusion of eight deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.[1] Its use significantly improves the accuracy and precision of quantifying Mephenytoin in biological matrices by correcting for variations during sample preparation and analysis.[2][3]

Quantitative Data Summary

The following table summarizes the typical analytical specifications for **Mephenytoin-d8**, compiled from various supplier data. These values represent common quality control parameters and may vary slightly between different batches and suppliers.



Parameter	Specification
Chemical Formula	C12H6D8N2O2
Molecular Weight	226.30 g/mol [4][5]
Purity (by HPLC)	≥98% (example value: 91.18%)[4]
Concentration (Standard Solution)	100 μg/ml[5]
Solvent	Acetonitrile[5]
Storage Conditions	4 °C[5]
Appearance	White to off-white solid
IUPAC Name	(±)-5-Ethyl-3-methyl-D3-5-phenyl-D5- imidazolidine-2,4-dione[4]
CAS Number	50-12-4 (Unlabelled)[4]

Experimental Protocols

The primary application of **Mephenytoin-d8** is as an internal standard in quantitative analytical methods, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative protocol for the quantification of Mephenytoin in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 200 μL of human plasma, add a precise volume of Mephenytoin-d8 internal standard solution.
- Perform liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

UPLC-MS/MS Analysis

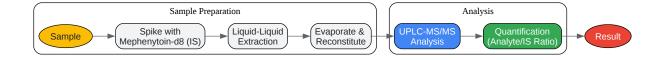


A UPLC-MS/MS method is employed for the rapid and sensitive measurement of Mephenytoin. [6]

- Chromatographic Separation:
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile),
 often with a modifier like formic acid or ammonium formate.
 - Flow Rate: A typical flow rate for UPLC.
 - Injection Volume: A small volume of the reconstituted sample.
- Mass Spectrometric Detection:
 - Ionization Mode: Electrospray Ionization (ESI), which can be operated in either positive or negative mode. Negative mode may offer a lower limit of quantitation for Mephenytoin.[6]
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Mephenytoin and Mephenytoin-d8 are monitored.

Visualized Workflows and Pathways

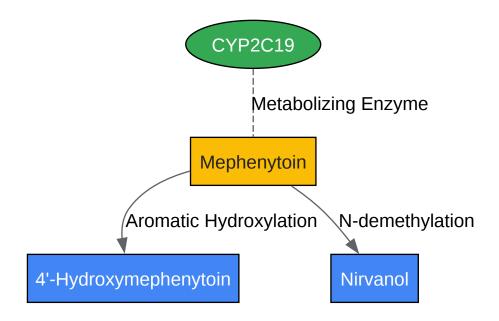
The following diagrams illustrate the logical workflow for using a deuterated internal standard and a conceptual signaling pathway related to Mephenytoin's metabolism.



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Quantitative analysis workflow using a deuterated internal standard.





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- To cite this document: BenchChem. [Mephenytoin-d8: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394229#mephenytoin-d8-certificate-of-analysis]



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